physical and chemical properties of TEMPOL-H
physical and chemical properties of TEMPOL-H
An In-depth Technical Guide to the Physical and Chemical Properties of TEMPOL-H
Introduction
TEMPOL-H (1,4-dihydroxy-2,2,6,6-tetramethylpiperidine) is the reduced hydroxylamine form of the well-known stable nitroxide radical, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl). While TEMPOL is a paramagnetic radical scavenger and a superoxide dismutase (SOD) mimetic, TEMPOL-H is its diamagnetic precursor. In biological systems, TEMPOL-H can be oxidized to form TEMPOL, establishing a redox cycle that is central to its antioxidant and therapeutic effects. This technical guide provides a comprehensive overview of the core , detailed experimental protocols, and visualizations of its mechanisms of action, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
TEMPOL-H and its parent compound TEMPOL possess distinct yet related properties. TEMPOL typically appears as an orange crystalline solid, while its reduced form, TEMPOL-H, is a white solid. The interconversion between these two forms is a key aspect of their chemical reactivity and biological function.
Data Summary
The quantitative physical and chemical data for TEMPOL-H and TEMPOL are summarized in the table below for easy comparison.
| Property | TEMPOL-H (Hydroxylamine) | TEMPOL (Nitroxide Radical) |
| IUPAC Name | 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol | (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyl |
| Synonyms | Tempol hydroxylamine, OT-674 | 4-Hydroxy-TEMPO, Tanol, TMPN |
| CAS Number | 3637-10-3 | 2226-96-2 |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₈NO₂ |
| Molecular Weight | 173.25 g/mol | 172.24 g/mol |
| Appearance | White Solid | Orange Crystalline Solid |
| Melting Point | Not specified in results | 69–73 °C |
| Boiling Point | Not specified in results | 302.58 °C |
| Solubility (Water) | Soluble | 629.3 g/L (20 °C) |
| Solubility (Organic) | Soluble in Diethyl Ether | Soluble in Ethanol, DMSO, DMF (~30 mg/mL) |
| UV/Vis (λmax) | Not applicable (diamagnetic) | 242 nm (in ethanol) |
| Stability | Can be oxidized to TEMPOL | Stable for ≥4 years at -20°C |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis, characterization, and evaluation of TEMPOL-H.
Protocol 1: Synthesis of TEMPOL-H from TEMPOL
This protocol describes the chemical reduction of the TEMPOL radical to its hydroxylamine form, TEMPOL-H. The procedure is adapted from a general method for reducing nitroxides.
Materials:
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TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl)
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Sodium dithionite (Na₂S₂O₄), 85%
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Acetone
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Deionized water
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Diethyl ether (degassed)
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Potassium carbonate (K₂CO₃), anhydrous
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Nitrogen (N₂) gas supply
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Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
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In a round-bottom flask, dissolve TEMPOL (e.g., 500 mg, 2.9 mmol) in a 1:1 mixture of acetone and water (60 mL).
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To this solution, add sodium dithionite (e.g., 717 mg, 3.5 mmol). The characteristic orange color of the TEMPOL solution should decolorize almost instantly upon addition and swirling.
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Stir the reaction mixture vigorously at room temperature for 30-60 minutes under a nitrogen atmosphere to ensure complete reduction.
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Remove the acetone from the mixture using a rotary evaporator under reduced pressure.
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Transfer the remaining aqueous solution to a separatory funnel and extract the product with degassed diethyl ether (3 x 50 mL) under a nitrogen atmosphere.
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Combine the organic extracts and dry them over anhydrous potassium carbonate under nitrogen.
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Filter the solution under nitrogen to remove the drying agent.
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Remove the diethyl ether solvent under high vacuum to yield TEMPOL-H as a white solid.
Caption: Workflow for the synthesis and purification of TEMPOL-H.
Protocol 2: Characterization of TEMPOL-H by ¹H NMR
Because TEMPOL-H is diamagnetic, it can be readily analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, unlike the paramagnetic TEMPOL radical which causes significant peak broadening.
Materials:
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Synthesized TEMPOL-H sample
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Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃ or Benzene-d6, C₆D₆)
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NMR tubes
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NMR spectrometer
Procedure:
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Dissolve a small amount of the purified TEMPOL-H solid in the chosen deuterated solvent inside a clean NMR tube.
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Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
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Process the spectrum (Fourier transform, phase correction, and baseline correction).
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Integrate the peaks and assign them to the corresponding protons in the TEMPOL-H structure. The spectrum is expected to show signals for the methyl protons and the protons on the piperidine ring. For example, in Benzene-d6, characteristic peaks appear around 1.16 ppm (methyl groups), 1.3-1.4 ppm (ring CH₂ groups), and 3.86 ppm (N-OH proton).
Protocol 3: Assessment of Antioxidant Activity (Cell-Based ROS Assay)
This protocol provides a general workflow to evaluate the ability of TEMPOL-H to mitigate intracellular reactive oxygen species (ROS) in a cell culture model. The activity relies on the intracellular conversion of TEMPOL-H to TEMPOL.
Materials:
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Adherent or suspension cells (e.g., Human hematopoietic stem cells, HT29)
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Cell culture medium and supplements
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TEMPOL-H stock solution
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ROS-inducing agent (e.g., Tert-butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂))
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Cell-permeable fluorescent ROS probe (e.g., CellROX™ Deep Red or Orange)
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Phosphate-buffered saline (PBS)
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Flow cytometer or fluorescence microscope
Procedure:
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Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere or stabilize overnight.
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Pre-treatment: Treat the cells with various concentrations of TEMPOL-H for a specified pre-incubation period (e.g., 1 hour). Include an untreated control group.
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Induction of Oxidative Stress: Add a ROS-inducing agent like TBHP to the media for a short duration (e.g., 30 minutes). Maintain a control group with no ROS inducer.
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ROS Staining: Wash the cells with PBS and then incubate them with the CellROX probe according to the manufacturer's instructions (e.g., 30 minutes at 37 °C). The probe fluoresces upon oxidation by ROS.
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Analysis: Wash the cells again to remove excess probe. Analyze the intracellular fluorescence intensity using a flow cytometer or visualize and quantify using a fluorescence microscope. A reduction in fluorescence in the TEMPOL-H-treated groups compared to the ROS-induced group indicates antioxidant activity.
Signaling Pathways and Mechanisms of Action
TEMPOL-H exerts its biological effects primarily through its oxidation to TEMPOL, which then engages in multiple redox-based signaling pathways.
Redox Cycling and SOD-Mimetic Activity
The core mechanism of TEMPOL is its ability to act as a superoxide dismutase (SOD) mimetic. It catalyzes the dismutation of the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This process involves a redox cycle where TEMPOL is reduced by superoxide to TEMPOL-H, which is then re-oxidized back to TEMPOL by another superoxide molecule, completing the catalytic cycle. This action is critical for mitigating oxidative stress.
